molecular formula C6H11N3S2 B1296950 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine CAS No. 33313-08-5

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

Cat. No. B1296950
CAS RN: 33313-08-5
M. Wt: 189.3 g/mol
InChI Key: HUXOOJNOENHCDZ-UHFFFAOYSA-N
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Description

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine, also known as SBTD, is an organic compound that has been studied extensively in the field of chemistry. It is a derivative of thiadiazole, a heterocyclic compound that is composed of two nitrogen atoms and three sulfur atoms. SBTD has numerous applications in organic synthesis, as it can be used as a precursor to various other compounds. In addition, it has been used in scientific research to study the mechanism of action and biochemical and physiological effects of various drugs.

Scientific Research Applications

Pharmacological Potential of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles, including structures like 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine, serve as versatile scaffolds in medicinal chemistry due to their broad pharmacological potential. These compounds are identified for their significant antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The chemical flexibility of 1,3,4-thiadiazoles allows for extensive modification, enhancing their interaction with various enzymes and receptors, which is critical for developing new drug-like molecules with improved pharmacological profiles (Lelyukh, 2019).

Heterocyclic Chemistry and Synthetic Applications

The synthesis and applications of heterocyclic compounds, including 1,3,4-thiadiazoles, have been a focus of research due to their significant role in organic synthesis and pharmaceutical development. These compounds are precursors in the synthesis of a wide range of cyclic, acyclic, and other heterocyclic structures, demonstrating their critical role in the development of new therapeutic agents with diverse biological activities (Kamneva, Anis’kova, & Egorova, 2018).

Therapeutic Applications and Biological Significance

1,3,4-Thiadiazole derivatives have garnered attention for their extensive pharmacological activities, attributed to the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The development of hybrid molecules combining 1,3,4-thiadiazole structures with other pharmacophores has led to compounds with promising biological profiles, highlighting the scaffold's significance in drug discovery and development (Mishra, Singh, Tripathi, & Giri, 2015).

Synthetic Methods and Biological Activities

The review of synthetic methods for 1,3,4-thiadiazoline and related compounds underscores their pharmaceutical importance, particularly against fungal and bacterial strains. These studies illuminate the diverse synthetic routes available for constructing thiadiazolines, contributing to the exploration of their chemical and pharmacological properties for potential medical applications (Yusuf & Jain, 2014).

properties

IUPAC Name

5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S2/c1-3-4(2)10-6-9-8-5(7)11-6/h4H,3H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXOOJNOENHCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231976
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine

CAS RN

33313-08-5
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33313-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylpropyl)thio]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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